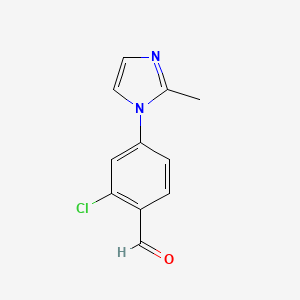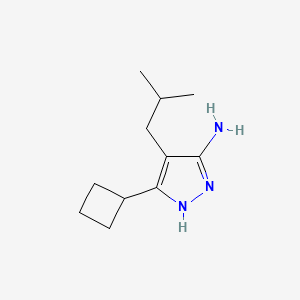![molecular formula C9H12O4 B13301757 (E)-7-(Hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13301757.png)
(E)-7-(Hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-7-(Hydroxymethylene)-1,4-dioxaspiro[45]decan-8-one is a spiro compound characterized by a unique structure that includes a spirocyclic framework with a dioxaspirodecane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-(Hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one typically involves the formation of the spirocyclic framework through a series of organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions to form the spirocyclic ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-7-(Hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxymethylene group typically yields carbonyl compounds, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(E)-7-(Hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-7-(Hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one: Another compound with a hydroxymethylene group and a spirocyclic framework.
Pyrrolopyrazine derivatives: These compounds also feature spirocyclic structures and have been studied for their biological activities.
Uniqueness
(E)-7-(Hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one is unique due to its specific spirocyclic structure and the presence of both hydroxymethylene and dioxaspirodecane moieties. This combination of features makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H12O4 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
(7E)-7-(hydroxymethylidene)-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C9H12O4/c10-6-7-5-9(2-1-8(7)11)12-3-4-13-9/h6,10H,1-5H2/b7-6+ |
InChI-Schlüssel |
SPKYTFNTGDQSFA-VOTSOKGWSA-N |
Isomerische SMILES |
C1CC2(C/C(=C\O)/C1=O)OCCO2 |
Kanonische SMILES |
C1CC2(CC(=CO)C1=O)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


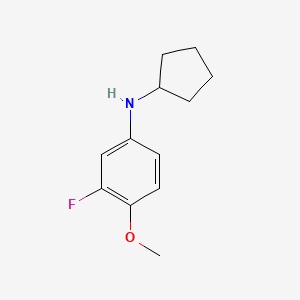

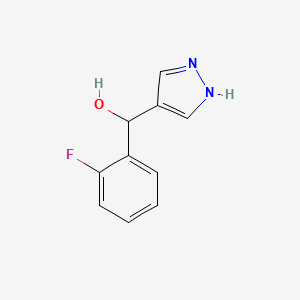
![2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B13301709.png)

![3-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13301714.png)

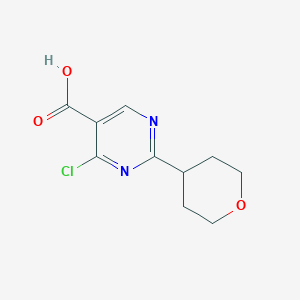
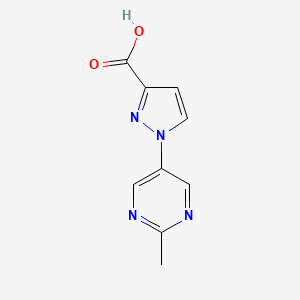
![2-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B13301720.png)
amine](/img/structure/B13301736.png)

